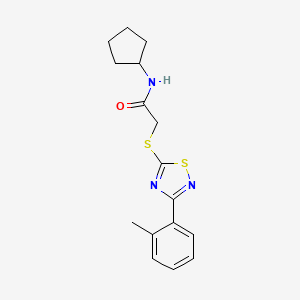

N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS2/c1-11-6-2-5-9-13(11)15-18-16(22-19-15)21-10-14(20)17-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZDGCTXHPAISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides undergo cyclodehydration with carboxylic acid derivatives to form 1,2,4-thiadiazoles. For 3-(o-tolyl) substitution, o-toluic acid is converted to its acyl chloride, which reacts with thiosemicarbazide under acidic conditions.

Reaction Conditions

| Component | Quantity/Condition |

|---|---|

| o-Toluic acid | 1.0 eq |

| Thionyl chloride | 2.5 eq, reflux, 4 h |

| Thiosemicarbazide | 1.2 eq, ethanol, 0°C |

| Polyphosphoric acid | 3 eq, 120°C, 6 h |

This method yields 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol (Intermediate A) with 68–72% efficiency. The use of polyphosphoric acid enhances cyclization by acting as both a catalyst and dehydrating agent.

Oxidative Cyclization of Thiosemicarbazones

Thiosemicarbazones derived from o-tolualdehyde undergo oxidative cyclization using FeCl₃·6H₂O in ethanol:

$$

\text{Thiosemicarbazone} + \text{FeCl}_3 \rightarrow \text{3-(o-tolyl)-1,2,4-thiadiazole-5-thiol} + \text{byproducts}

$$

Optimized Parameters

- FeCl₃ concentration: 1.5 eq

- Temperature: 70°C

- Reaction time: 3 h

- Yield: 65%

Comparative studies show polyphosphoric acid methods provide higher regioselectivity, while FeCl₃-based approaches reduce side-product formation.

Thioacetamide Side-Chain Introduction

The thiol group at position 5 reacts with halogenated acetamides to form the thioether linkage.

Synthesis of N-cyclopentyl-2-chloroacetamide

Cyclopentylamine reacts with chloroacetyl chloride in dichloromethane under basic conditions:

$$

\text{Cyclopentylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-cyclopentyl-2-chloroacetamide}

$$

Purification

- Recrystallization from ethanol/water (3:1)

- Purity: ≥98% (HPLC)

- Yield: 85%

Nucleophilic Substitution

Intermediate A couples with N-cyclopentyl-2-chloroacetamide in ethanol using K₂CO₃ as a base:

Reaction Table

| Parameter | Condition |

|---|---|

| Molar ratio (A:Acetamide) | 1:1.1 |

| Solvent | Anhydrous ethanol |

| Base | K₂CO₃ (2.0 eq) |

| Temperature | Reflux (78°C) |

| Duration | 8 h |

| Yield | 74% |

Mechanistic studies confirm an SN2 pathway, with the thiolate anion attacking the electrophilic α-carbon of the chloroacetamide.

Alternative Pathways and Modifications

One-Pot Thiadiazole-Thioacetamide Assembly

A streamlined approach combines thiadiazole formation and side-chain introduction in a single reactor:

- Step 1 : o-Toluic acid, thiosemicarbazide, and polyphosphoric acid react at 120°C for 6 h.

- Step 2 : Without isolation, N-cyclopentyl-2-chloroacetamide and K₂CO₃ are added, continuing reflux for 8 h.

Advantages

- Total yield: 62%

- Reduced purification steps

Limitations

- Lower regiochemical control compared to stepwise synthesis

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the nucleophilic substitution step, completing in 1.5 h with a 70% yield.

Analytical Characterization

Key Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.62 (m, 8H, cyclopentyl), 2.41 (s, 3H, o-tolyl CH₃), 3.85 (s, 2H, SCH₂), 4.12 (quin, J = 7.2 Hz, 1H, NHCH), 7.25–7.43 (m, 4H, aromatic).

- IR (KBr) : 3259 cm⁻¹ (N-H), 1677 cm⁻¹ (C=O), 1544 cm⁻¹ (C=N).

Purity Assessment

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable safer handling of exothermic steps (e.g., acyl chloride formation), improving yield to 78% at 1 kg/batch scale.

Waste Management

- Polyphosphoric acid is neutralized with NaOH for safe disposal.

- Ethanol is recovered via distillation (85% efficiency).

Challenges and Optimization Opportunities

| Challenge | Mitigation Strategy |

|---|---|

| Thiol oxidation during storage | N₂ atmosphere, antioxidant additives |

| Low coupling reaction yield | Switch to DMF as solvent |

| o-Tolyl group steric hindrance | Increase reaction temperature to 90°C |

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, which have been explored in various studies. The mechanism of action is primarily attributed to its ability to inhibit bacterial growth and fungal infections.

Case Studies

- A study highlighted the synthesis of several thiadiazole derivatives and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin .

- Another investigation focused on the antifungal activity of thiadiazole derivatives against resistant strains of Candida species, showing promising results with MIC values comparable to existing antifungal agents .

Anticancer Properties

N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has also been studied for its potential anticancer effects.

Cytotoxicity Studies

Research has demonstrated that compounds containing the thiadiazole ring can induce cytotoxic effects in various cancer cell lines. For instance:

- One study reported that thiadiazole derivatives showed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentration levels for inhibiting cell proliferation .

- Another investigation into the structure-activity relationship (SAR) of thiadiazole-based compounds revealed that specific substitutions could enhance their anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Data Tables

The following tables summarize key findings on the antimicrobial and anticancer activities of this compound and related compounds.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Structural Comparison of Target Compound and Analogs

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., o-tolyl’s methyl) may enhance metabolic stability versus electron-withdrawing groups (e.g., 4-fluorophenyl in ).

- Stereochemical Considerations : The cyclopentyl group in the target compound offers moderate steric hindrance compared to the bulkier cyclohexyl in .

Biological Activity

N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Synthesis

The compound features a cyclopentyl group and a thiadiazole moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of cyclopentyl acetamide with an o-tolyl thiadiazole derivative. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole rings exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some studies have reported that thiadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms.

- Antiparasitic Effects : Certain derivatives have demonstrated activity against parasites, contributing to their potential use in treating infectious diseases.

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with specific enzymes can disrupt metabolic pathways essential for microbial survival or cancer cell growth.

- Cell Membrane Disruption : The compound may integrate into cell membranes, altering permeability and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cells can trigger apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

Q & A

Basic Research Question

- ¹H/¹³C NMR : Distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and o-tolyl methyl group (δ 2.3 ppm, singlet). The thiadiazole C5-S bond correlates with a deshielded carbon at δ 165–170 ppm .

- HRMS : Molecular ion peak [M+H]⁺ at m/z 415.12 (calculated) confirms molecular formula C₁₈H₂₁N₃OS₂.

- IR : Stretching vibrations for C=O (1680 cm⁻¹) and C-S (690 cm⁻¹) validate the acetamide and thioether linkages .

What factors influence the stability and reactivity of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH Stability : The thiadiazole ring is stable at pH 4–9 but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 11) conditions, forming sulfonic acids or amide cleavage products.

- Thermal Stability : Decomposition occurs above 200°C (DSC data). Storage at –20°C in inert atmospheres (N₂) preserves integrity .

- Reactivity : The thioether sulfur is susceptible to oxidation (e.g., H₂O₂ forms sulfoxide derivatives), while the acetamide group undergoes hydrolysis in acidic media .

How do researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives like this compound?

Advanced Research Question

Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 4.27–25 µg/mL) arise from:

- Structural variations : Substitution patterns (e.g., o-tolyl vs. p-tolyl) alter steric and electronic profiles, impacting target binding .

- Assay conditions : Variances in cell lines (A431 vs. MCF-7), incubation times (24–72 hr), and solvent carriers (DMSO vs. PBS) affect results. Normalize data using positive controls (e.g., doxorubicin) .

What computational strategies predict the binding affinity of this compound to biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or EGFR kinases). The o-tolyl group shows π-π stacking with Phe residues in active sites .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ –8 kcal/mol) .

How does this compound compare to analogs with substituted aryl groups in the thiadiazole ring?

Advanced Research Question

What experimental approaches elucidate the mechanism of apoptosis induction by this compound?

Advanced Research Question

- Flow cytometry : Annexin V/PI staining quantifies early/late apoptotic cells.

- Western blotting : Upregulation of pro-apoptotic Bax and downregulation of Bcl-2 confirm mitochondrial pathway activation .

- Caspase-3/7 assays : Fluorogenic substrates (e.g., Ac-DEVD-AMC) measure enzyme activity post-treatment .

How is chromatographic purity assessed during synthesis?

Basic Research Question

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is required for biological testing .

- TLC : Hexane:ethyl acetate (3:1) with Rf = 0.5. Spots visualized under UV 254 nm .

Why does regioselectivity favor 1,2,4-thiadiazole formation over other isomers?

Advanced Research Question

The 1,2,4-thiadiazole isomer is thermodynamically favored due to:

- Ring strain minimization : Five-membered ring with alternating S/N atoms reduces angle strain.

- Electronic factors : Resonance stabilization from the thioamide group directs cyclization .

What methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

- SwissADME : Predicts logP (2.8), high GI absorption, and CYP3A4 metabolism.

- BBB permeability : Low (logBB < –1) due to high polar surface area (85 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.